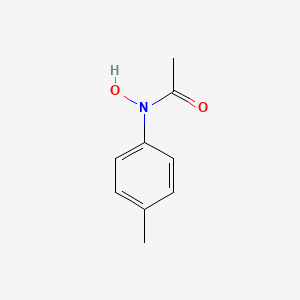

N-Hydroxy-N-(4-methylphenyl)acetamide

CAS No.: 27451-21-4

Cat. No.: VC1612452

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27451-21-4 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | N-hydroxy-N-(4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C9H11NO2/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,12H,1-2H3 |

| Standard InChI Key | DKXQDOLWLOYQOK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N(C(=O)C)O |

| Canonical SMILES | CC1=CC=C(C=C1)N(C(=O)C)O |

Introduction

Structure and Chemical Nomenclature

N-Hydroxy-N-(4-methylphenyl)acetamide belongs to the class of hydroxamic acids, characterized by the presence of an N-hydroxy amide functional group. The molecular structure features an acetyl group and a hydroxy group both attached to a nitrogen atom, which is connected to a 4-methylphenyl (p-tolyl) group. This arrangement distinguishes it from similar compounds where hydroxyl groups are positioned differently.

Chemical Structure Properties

Based on the structural analysis and comparison with similar compounds, the following properties can be inferred for N-Hydroxy-N-(4-methylphenyl)acetamide:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₂ | Same as related compounds |

| Estimated Molecular Weight | ~165.19 g/mol | Based on structural comparison |

| Functional Groups | Hydroxamic acid, aromatic ring | Key reactive centers |

| Chemical Class | N-hydroxy amide | Determines reactivity profile |

| Hydrogen Bond Donors | 1 (hydroxyl) | Contributes to intermolecular interactions |

| Hydrogen Bond Acceptors | 2 (carbonyl, hydroxyl) | Important for solubility properties |

Physicochemical Properties and Identification

Identification Parameters

For proper identification of N-Hydroxy-N-(4-methylphenyl)acetamide, several parameters are typically utilized:

| Identification Parameter | Expected Value | Reference |

|---|---|---|

| IUPAC Name | N-Hydroxy-N-(4-methylphenyl)acetamide | Chemical nomenclature |

| SMILES Notation | CC1=CC=C(N(O)C(C)=O)C=C1 | Estimated based on structure |

| Melting Point | Not available in search results | Requires experimental determination |

| Mass Spectrum (M+) | ~165 m/z | Expected molecular ion peak |

Synthesis and Preparation Methods

Case Study of Related Synthesis

A relevant example comes from the synthesis of N-[(phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]acetamide, which was prepared using a catalyst-mediated approach:

"The compound N-[(phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]acetamide was synthesized by using benzaldehyde, 2-naphthol and acetamide by using Cp₂ZrCl₂ as a catalyst at room temperature. A mixture of 2-naphthol (1 mmol), benzaldehyde (1 mmol), acetamide (1.2 mmol) and zirconocene dichloride (20 mol%) was stirred in ethylene dichloride (5 ml) at room temperature for 10 h."

This reaction pathway demonstrates how similar multi-component reactions might be adapted for synthesizing N-hydroxy amide derivatives, potentially including N-Hydroxy-N-(4-methylphenyl)acetamide.

Structure-Activity Relationships and Applications

Functional Group Analysis

The key functional groups in N-Hydroxy-N-(4-methylphenyl)acetamide contribute to its potential chemical and biological properties:

-

The N-hydroxy group typically confers:

-

Enhanced acidity compared to regular amides

-

Ability to act as both hydrogen bond donor and acceptor

-

Possible metal chelation properties

-

-

The 4-methylphenyl (p-tolyl) group provides:

-

Increased lipophilicity

-

π-stacking potential for interactions with aromatic systems

-

Steric effects that influence molecular conformation

-

-

The acetamide portion contributes:

-

Carbonyl functionality for hydrogen bonding

-

Potential metabolic stability considerations

-

Conformational constraints to the molecule

-

Chemical Reactivity and Stability

Anticipated Reactivity Patterns

The hydroxamic acid functional group in N-Hydroxy-N-(4-methylphenyl)acetamide would be expected to exhibit characteristic reactivity patterns:

-

Nucleophilic reactions at the carbonyl carbon

-

Potential deprotonation of the N-hydroxyl group under basic conditions

-

Susceptibility to hydrolysis in strongly acidic or basic environments

-

Possible reduction reactions at the N-O bond

-

Reactions with electrophiles at the oxygen of the hydroxyl group

Stability Considerations

Environmental factors affecting stability would likely include:

| Factor | Expected Effect | Implications |

|---|---|---|

| pH | Stability decreased in extreme pH | Storage at neutral pH recommended |

| Light | Potential photosensitivity | Protection from light during storage |

| Temperature | Thermal degradation possible | Storage at controlled temperature advisable |

| Oxidative conditions | Susceptibility to oxidation | Protection from oxidizing agents |

| Moisture | Hydrolysis of amide bond | Storage in dry environment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume